N-cyclohexyl-N'-[4-(diethylamino)phenyl]urea
Description
N-Cyclohexyl-N'-[4-(diethylamino)phenyl]urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen of the urea backbone and a 4-(diethylamino)phenyl group on the other nitrogen. This compound’s structure combines hydrophobic (cyclohexyl) and electron-donating (diethylamino) substituents, which influence its chemical reactivity, solubility, and biological interactions.
This makes the compound a candidate for medicinal chemistry research, particularly in drug discovery for conditions requiring modulation of protein interactions .
Properties
IUPAC Name |
1-cyclohexyl-3-[4-(diethylamino)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-3-20(4-2)16-12-10-15(11-13-16)19-17(21)18-14-8-6-5-7-9-14/h10-14H,3-9H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYKPKORTNNDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397246 | |
| Record name | Urea, N-cyclohexyl-N'-[4-(diethylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89402-60-8 | |
| Record name | Urea, N-cyclohexyl-N'-[4-(diethylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-[4-(diethylamino)phenyl]urea typically involves the reaction of cyclohexyl isocyanate with 4-(diethylamino)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions. The reaction proceeds via the formation of an intermediate, which subsequently undergoes cyclization to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of N-cyclohexyl-N’-[4-(diethylamino)phenyl]urea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-[4-(diethylamino)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-cyclohexyl-N’-[4-(diethylamino)phenyl]urea oxides.
Reduction: Formation of N-cyclohexyl-N’-[4-(diethylamino)phenyl]urea alcohols.
Substitution: Formation of substituted N-cyclohexyl-N’-[4-(diethylamino)phenyl]urea derivatives.
Scientific Research Applications
N-cyclohexyl-N’-[4-(diethylamino)phenyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-[4-(diethylamino)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
| Compound Name | Key Structural Features | Unique Properties/Applications | Reference |
|---|---|---|---|
| N-[4-(Diethylamino)Phenyl]-N’-Phenylurea | Diethylamino-phenyl + phenylurea | Lacks cyclohexyl group; used in herbicide research | |
| N-Cyclohexyl-N’-Phenylurea | Cyclohexyl + phenylurea | Simpler structure; lower hydrophobicity | |
| N-Cyclohexyl-N'-(1-Phenylethyl)Urea | Cyclohexyl + phenylethylurea | Enhanced hydrophobic interactions | |
| N-(4-Chlorophenyl)-N'-(5-Nitrothiazolyl)Urea | Chlorophenyl + nitro-thiazole urea | Thiourea variant; antimicrobial potential | |
| N-[6-Chloro-4-(Trifluoromethyl)Pyridyl]-N'-(3-Methoxyphenyl)Urea | Trifluoromethylpyridyl + methoxyphenyl urea | Anticancer and antipathogen activity |
Functional Group Contributions
- Cyclohexyl Group: Introduces steric bulk and hydrophobicity, which may enhance membrane permeability compared to phenyl-substituted analogs (e.g., N-[4-(diethylamino)phenyl]-N’-phenylurea) .
- This contrasts with sulfonamide or nitro groups in analogs like N-(4-chlorophenyl)-N'-(5-nitrothiazolyl)urea, which introduce electronegative or electron-withdrawing effects .
- Urea Backbone : The urea moiety enables hydrogen bonding, critical for interactions with enzymes or receptors. Replacement with thiourea (e.g., in N-(4-chlorophenyl)-N'-(5-nitrothiazolyl)thiourea) alters solubility and redox stability .
Biological Activity
N-cyclohexyl-N'-[4-(diethylamino)phenyl]urea is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit or activate certain biochemical pathways by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been suggested that the urea moiety plays a crucial role in forming stable complexes with active sites of target proteins, which can lead to inhibition of enzymatic reactions or modulation of signaling pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that the compound can inhibit bacterial growth at certain concentrations, demonstrating potential as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. For example, in cell line studies involving breast cancer and leukemia cells, treatment with this compound resulted in reduced cell viability and increased markers of apoptosis .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study published in 2022 evaluated the compound's effectiveness against multi-drug resistant bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an alternative antimicrobial agent .
- Anticancer Activity : In another investigation focusing on its anticancer properties, this compound was tested on human leukemia cell lines. The findings revealed that treatment with the compound led to a significant decrease in cell proliferation (IC50 = 15 µM), suggesting its potential for development as an anticancer drug .
- Mechanistic Insights : Further mechanistic studies revealed that the compound activates caspase-3 and caspase-9 pathways in treated cancer cells, indicating its role in apoptosis induction .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Effect Observed | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |
| Antimicrobial | Escherichia coli | Significant growth inhibition | |
| Anticancer | Human leukemia cell lines | IC50 = 15 µM | |
| Apoptosis Induction | Breast cancer cell lines | Activation of caspase-3 and -9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
